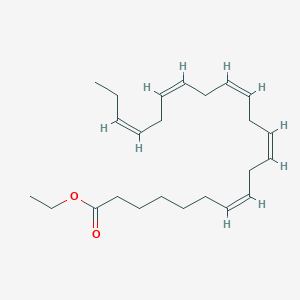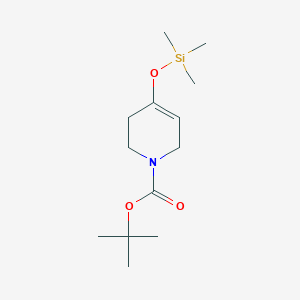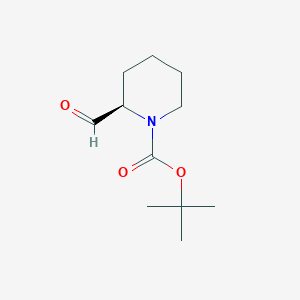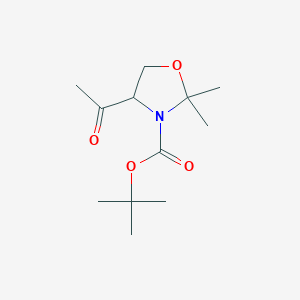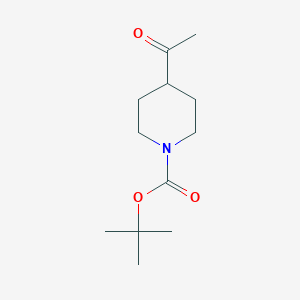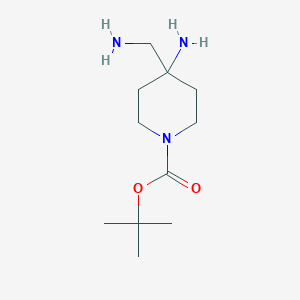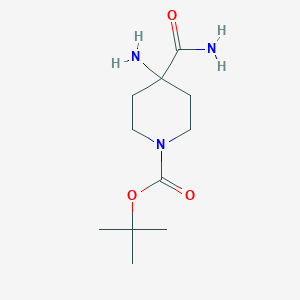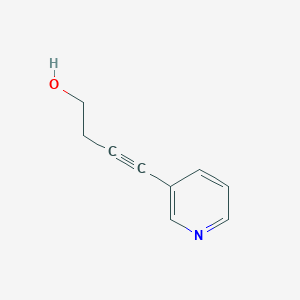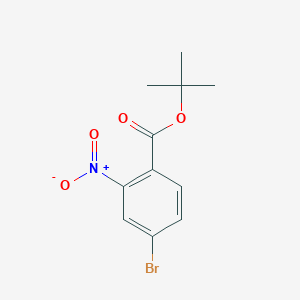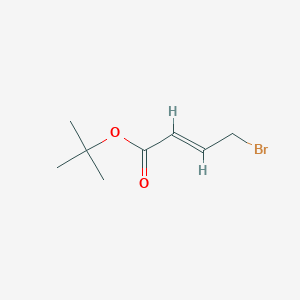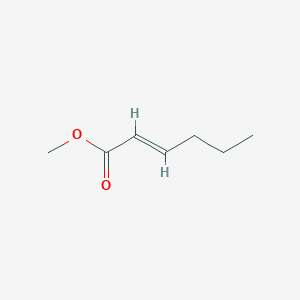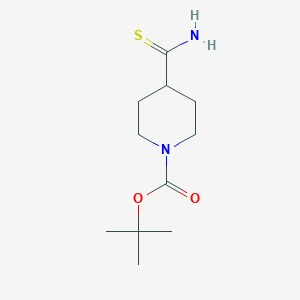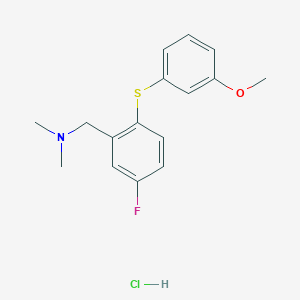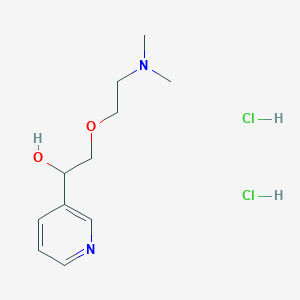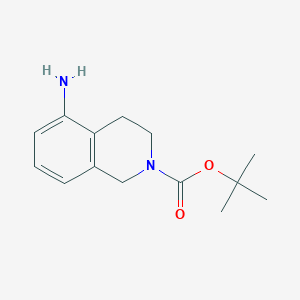
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the isoquinoline family, which is a structural motif found in many natural products and pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.
Synthesis Analysis
The synthesis of related tert-butyl isoquinoline derivatives has been explored in various studies. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study demonstrated the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines, showcasing the versatility of tert-butyl groups in complex molecule construction .
Molecular Structure Analysis
The molecular structure of tert-butyl isoquinoline derivatives can be complex, with potential for multiple stereocenters and functional groups. X-ray crystallographic analysis has been used to unambiguously determine the structure of related compounds, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which also features tert-butyl as a substituent . This technique is crucial for confirming the molecular geometry and the presence of specific functional groups.
Chemical Reactions Analysis
Tert-butyl isoquinoline derivatives can undergo various chemical reactions. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, and further chemical transformations of this adduct were explored . Additionally, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been used as a chemoselective tert-butoxycarbonylation reagent for amines and phenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl isoquinoline derivatives are influenced by their functional groups and molecular structure. For example, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed the presence of intramolecular hydrogen bonding, which can affect the compound's stability and reactivity .
Wissenschaftliche Forschungsanwendungen
1. As a tert-butoxycarbonylation reagent
- tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids in the absence of a base. This process is chemoselective and yields high results under mild conditions (Saito et al., 2006), (Ouchi et al., 2002).
2. In the synthesis of oligo(L-gamma-glutamyl) conjugates
- The tert-butyl group, as a carboxyl protecting group, is utilized in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, containing multiple L-glutamic acid residues. These conjugates are significant in inhibiting thymidylate synthase, an enzyme involved in DNA synthesis (Pawełczak et al., 1989).
3. In antimalarial drug development
- N-tert-Butyl isoquine (GSK369796) is an antimalarial drug candidate that was selected and developed as part of a public-private partnership. This molecule, a 4-aminoquinoline, was rationally designed based on chemical and pharmacological considerations. The development of this drug involved comparing it with other antimalarials, such as chloroquine and amodiaquine (O’Neill et al., 2009).
4. In the preparation of Diels-Alder reaction intermediates
- tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in the preparation of various intermediates for the Diels-Alder reaction. This reaction is a key method in organic chemistry for creating cyclic structures, often used in the synthesis of complex natural products and pharmaceuticals (Padwa et al., 2003).
5. In the synthesis of marine drug derivatives
- The synthesis of marine drug derivatives, specifically 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, is another application. This compound is a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
6. In the synthesis of glycuronamides
- Glycuronamides linked to amino acids, constituents of microbial polysaccharides, are synthesized using tert-butyl and Nε-tert-butyloxycarbonyl protected amino acid tert-butyl esters. These compounds have potential applications in immunochemical studies (Chernyak et al., 1991).
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNTWMRMJDEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590568 | |
| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
201150-73-4 | |
| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



